molecular formula C13H15N3O2 B2671827 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione CAS No. 63384-07-6

5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione

Cat. No.: B2671827
CAS No.: 63384-07-6
M. Wt: 245.282
InChI Key: VZSGTIASMGKBQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione is a complex organic compound featuring a cyclohexane ring substituted with dimethyl groups and a pyridinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione typically involves the condensation of 5,5-dimethylcyclohexane-1,3-dione with pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, where the pyridinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazone derivatives with different nucleophiles.

Scientific Research Applications

5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.

    Material Science: It is used in the design and synthesis of novel materials with unique properties, such as conductive polymers and advanced composites.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-2-(2-(pyridin-2-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with the pyridinyl group at a different position.

    5,5-Dimethyl-2-(2-(pyridin-4-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with the pyridinyl group at a different position.

    5,5-Dimethyl-2-(2-(quinolin-3-yl)hydrazono)cyclohexane-1,3-dione: Similar structure but with a quinolinyl group instead of a pyridinyl group.

Uniqueness

The unique positioning of the pyridinyl group in 5,5-Dimethyl-2-(2-(pyridin-3-yl)hydrazono)cyclohexane-1,3-dione imparts distinct chemical and biological properties compared to its analogs. This specific arrangement can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity.

Properties

IUPAC Name

3-hydroxy-5,5-dimethyl-2-(pyridin-3-yldiazenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-13(2)6-10(17)12(11(18)7-13)16-15-9-4-3-5-14-8-9/h3-5,8,17H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGSUYVGFVBLHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N=NC2=CN=CC=C2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832957
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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